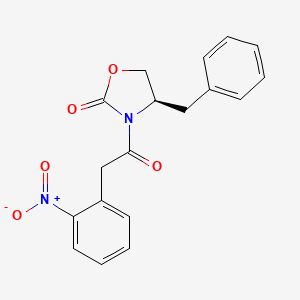
(R)-4-Benzyl-3-(2-(2-nitrophenyl)acetyl)oxazolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-4-Benzyl-3-(2-(2-nitrophenyl)acetyl)oxazolidin-2-one is a chiral oxazolidinone derivative. This compound is of significant interest in organic chemistry due to its potential applications in asymmetric synthesis and its role as a chiral auxiliary. The presence of both benzyl and nitrophenyl groups in its structure contributes to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Benzyl-3-(2-(2-nitrophenyl)acetyl)oxazolidin-2-one typically involves the reaction of ®-4-benzyl-2-oxazolidinone with 2-(2-nitrophenyl)acetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
While specific industrial production methods for ®-4-Benzyl-3-(2-(2-nitrophenyl)acetyl)oxazolidin-2-one are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
®-4-Benzyl-3-(2-(2-nitrophenyl)acetyl)oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under hydrogenation conditions.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzyl derivatives.
科学研究应用
®-4-Benzyl-3-(2-(2-nitrophenyl)acetyl)oxazolidin-2-one has several applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.
Medicine: Investigated for its potential use in the development of chiral drugs.
Industry: Utilized in the synthesis of complex organic molecules for pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of ®-4-Benzyl-3-(2-(2-nitrophenyl)acetyl)oxazolidin-2-one primarily involves its role as a chiral auxiliary. It facilitates the formation of chiral centers in target molecules by providing a chiral environment during the reaction. The molecular targets and pathways involved depend on the specific reactions and substrates used in conjunction with this compound.
相似化合物的比较
Similar Compounds
(S)-4-Benzyl-3-(2-(2-nitrophenyl)acetyl)oxazolidin-2-one: The enantiomer of the compound, differing in the configuration of the chiral center.
4-Benzyl-3-(2-(2-nitrophenyl)acetyl)oxazolidin-2-one: The racemic mixture containing both ® and (S) enantiomers.
Uniqueness
®-4-Benzyl-3-(2-(2-nitrophenyl)acetyl)oxazolidin-2-one is unique due to its specific chiral configuration, which can influence the outcome of asymmetric synthesis reactions. Its ability to induce chirality in target molecules makes it a valuable tool in organic synthesis.
属性
分子式 |
C18H16N2O5 |
|---|---|
分子量 |
340.3 g/mol |
IUPAC 名称 |
(4R)-4-benzyl-3-[2-(2-nitrophenyl)acetyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C18H16N2O5/c21-17(11-14-8-4-5-9-16(14)20(23)24)19-15(12-25-18(19)22)10-13-6-2-1-3-7-13/h1-9,15H,10-12H2/t15-/m1/s1 |
InChI 键 |
DNWQYFIDXMYLMI-OAHLLOKOSA-N |
手性 SMILES |
C1[C@H](N(C(=O)O1)C(=O)CC2=CC=CC=C2[N+](=O)[O-])CC3=CC=CC=C3 |
规范 SMILES |
C1C(N(C(=O)O1)C(=O)CC2=CC=CC=C2[N+](=O)[O-])CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



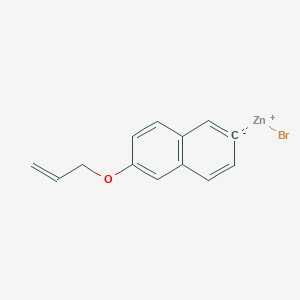
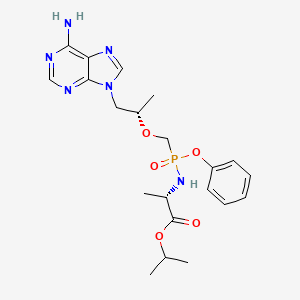

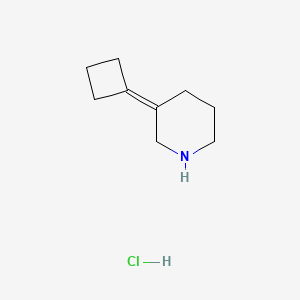

![2-[2-[(3R,4R,5S,7S,16S)-17-amino-5,16-dihydroxy-3,7-dimethylheptadecan-4-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B14888464.png)

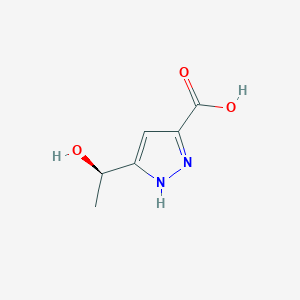

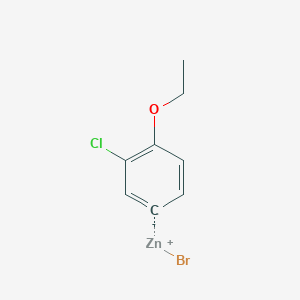

![tert-Butyl ((1R,3S)-3-(trifluoromethyl)-8-azaspiro[4.5]decan-1-yl)carbamate](/img/structure/B14888504.png)
![1-Ethynyl-3-azabicyclo[3.1.0]hexane](/img/structure/B14888507.png)
